molecular formula C14H14O2 B2619323 (E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one CAS No. 461676-40-4

(E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one

Cat. No. B2619323
CAS RN: 461676-40-4
M. Wt: 214.264
InChI Key: HMMREUHYFATSFZ-GGWOSOGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one, also known as curcumin, is a natural compound found in turmeric, a spice commonly used in Indian and Middle Eastern cuisine. Curcumin has gained attention in recent years due to its potential health benefits and therapeutic properties.

Mechanism of Action

Curcumin's mechanism of action is complex and involves multiple pathways and targets. Curcumin can inhibit the activity of several enzymes and signaling pathways involved in inflammation and cancer progression, including NF-κB, COX-2, and MMP-9. Curcumin can also activate several pathways involved in antioxidant defense, including the Nrf2/ARE pathway. Additionally, (E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one can modulate several receptors and ion channels involved in neuronal signaling, including the NMDA receptor and TRPV1 channel.
Biochemical and Physiological Effects:
Curcumin has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and cardioprotective effects. Curcumin can also modulate several metabolic pathways, including glucose and lipid metabolism. Additionally, (E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one can modulate the immune system, improving immune function and reducing the risk of infections.

Advantages and Limitations for Lab Experiments

Curcumin has several advantages for lab experiments, including its low toxicity, high stability, and easy availability. Curcumin can also be easily modified to improve its bioavailability and pharmacokinetic properties. However, (E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one's low solubility and poor bioavailability can limit its effectiveness in vivo, and its pleiotropic effects can make it difficult to study specific pathways or targets.

Future Directions

There are several future directions for (E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one research, including improving its bioavailability and pharmacokinetic properties, identifying more specific targets and pathways, and developing (E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one-based therapeutics for various diseases. Additionally, research is needed to better understand the mechanisms underlying (E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one's effects on metabolism, immunity, and neuronal signaling. Finally, more clinical trials are needed to determine the efficacy and safety of (E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one for various diseases.

Synthesis Methods

Curcumin can be extracted from turmeric using various methods, including solvent extraction, steam distillation, and supercritical fluid extraction. However, the most commonly used method is solvent extraction, which involves using a solvent such as ethanol or acetone to extract (E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one from turmeric. The extracted (E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

Curcumin has been extensively studied for its potential health benefits, including its anti-inflammatory, antioxidant, and anticancer properties. Research has shown that (E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one can inhibit the activity of several enzymes and signaling pathways involved in inflammation and cancer progression. Curcumin has also been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11(15)3-5-13-7-9-14(10-8-13)6-4-12(2)16/h3-10H,1-2H3/b5-3+,6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMREUHYFATSFZ-GGWOSOGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)C=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)/C=C/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one

CAS RN

461676-40-4
Record name (3E)-4-{4-[(1E)-3-oxobut-1-en-1-yl]phenyl}but-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.